
Chlorotri(o-tolyl)silane
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Overview
Description
Chlorotri(o-tolyl)silane is an organosilicon compound with the chemical formula C21H21ClSi . It is a silane derivative where the silicon atom is bonded to three o-tolyl groups and one chlorine atom. This compound is known for its unique properties and applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorotri(o-tolyl)silane can be synthesized through the reaction of trichlorosilane with o-tolylmagnesium bromide (Grignard reagent). The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Chlorotri(o-tolyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across carbon-carbon multiple bonds in the presence of catalysts.
Common Reagents and Conditions:
Nucleophiles: Such as alkoxides, amines, and thiols, are commonly used in substitution reactions.
Catalysts: Platinum or rhodium catalysts are often employed in hydrosilylation reactions.
Major Products:
Substituted Silanes: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrosilylated Products: These are typically organosilicon compounds with added functional groups.
Scientific Research Applications
Chlorotri(o-tolyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.
Material Science: The compound is utilized in the development of advanced materials, including optoelectronic devices and coatings.
Biological Research: It serves as a reagent in the modification of biomolecules and surfaces for various biological applications.
Mechanism of Action
The mechanism of action of Chlorotri(o-tolyl)silane primarily involves its ability to form strong Si-C and Si-O bonds. This property makes it an effective coupling agent in various chemical reactions. The silicon atom in the compound can interact with different molecular targets, facilitating the formation of stable bonds with organic and inorganic substrates .
Comparison with Similar Compounds
- Diphenyldi(o-tolyl)silane
- p-Bis(triphenylsilyl)benzene
- m-Bis(triphenylsilyl)benzene
- 9,9′-Spiro-bisilaanthracene
Uniqueness: Chlorotri(o-tolyl)silane is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of three o-tolyl groups provides steric hindrance, influencing its reactivity compared to other silanes. This makes it particularly useful in applications requiring selective reactivity and stability .
Properties
CAS No. |
18766-23-9 |
---|---|
Molecular Formula |
C21H21ClSi |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
chloro-tris(2-methylphenyl)silane |
InChI |
InChI=1S/C21H21ClSi/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
InChI Key |
HPQGAYBKOJXAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Si](C2=CC=CC=C2C)(C3=CC=CC=C3C)Cl |
Origin of Product |
United States |
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